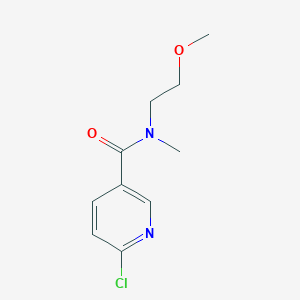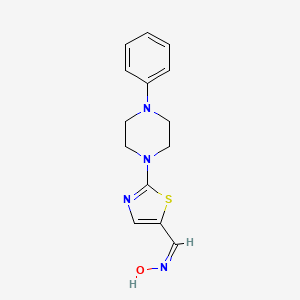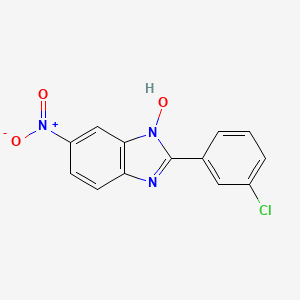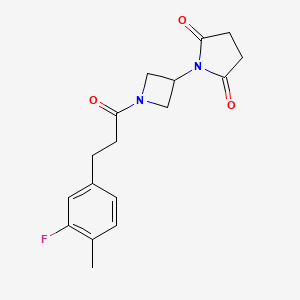
6-chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine derivatives involves several steps, including regioselective reactions, chlorination, and esterification. For instance, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine is highlighted by regioselectivity and conversion of functional groups . Another synthesis approach involves the use of carboxylic acids and coupling agents to form N-methoxy-N-methylamides , as well as a one-pot synthesis using N,O-dimethylhydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of 6-chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide.
Molecular Structure Analysis
X-ray and spectroscopic analyses are common techniques used to determine the structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing details such as hydrogen bonding and π-π stacking interactions . Similarly, the molecular structure of 4-chloro-N-methylpyridine-2-carboxamide was investigated using FT-Raman, FT-IR, and density functional theory calculations . These techniques could be employed to elucidate the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be studied through various analyses, including natural bond orbital (NBO) analysis and molecular docking simulations . These studies help in understanding the donor-acceptor interactions and the potential applications of the compounds. For instance, molecular docking simulations were performed for 4-chloro-N-methylpyridine-2-carboxamide to investigate its role in xenobiotic metabolism . Such analyses could provide insights into the chemical reactions and potential applications of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be characterized by their optical properties, such as UV-vis absorption and fluorescence spectroscopy . The effects of different solvents on the emission spectra of these compounds are also of interest. Additionally, the non-linear optical (NLO) activity, dipole moment, polarizability, and hyperpolarizability are important properties that can be studied . These properties are crucial for understanding the behavior of this compound in various environments and applications.
Applications De Recherche Scientifique
Gastrointestinal Applications
Metoclopramide A Review of its Pharmacological Properties and Clinical Use
Metoclopramide is used in various gastrointestinal conditions. It assists in radiological identification of lesions, facilitates duodenal intubation, small intestine biopsy, and is used in emergency endoscopy for upper gastrointestinal hemorrhage. It promotes gastric emptying prior to anesthesia and may provide symptomatic relief in conditions like dyspepsia and possibly in vertigo, reflux esophagitis, and hiccups. Metoclopramide's actions on gastrointestinal motility include improved resting tone of the esophageal sphincter, improved tone and peristalsis of the stomach, enhanced pyloric activity, and increased peristalsis of the duodenum. Its therapeutic effects and its behavioral properties suggest it as a central dopaminergic antagonist, which may exert its anti-emetic effects by blocking the chemoreceptor trigger zone for vomiting. The study also notes its impact on the absorption of other drugs, such as promoting the absorption of salicylate, paracetamol, tetracycline, and levodopa (Pinder et al., 2012).
Environmental and Agricultural Applications
The Acetochlor Registration Partnership State Ground Water Monitoring Program The study assessed the presence of certain herbicides, including acetochlor and its metabolites, in ground water samples collected from various sites. The detection of these chemicals in ground water was related to site-specific factors like local topography, surface water drainage features, irrigation practices, and the vertical positioning of the well screen, rather than primarily soil texture (De Guzman et al., 2005).
The Effect of the Application of Different Rates of Herbicides on the Residual Level of the Herbicides and Their Metabolites in Harvested Maize Cobs This study highlighted the relationship between the application dose of herbicides and the residual concentrations of these chemicals and their metabolites in harvested crops. It suggested that proper education of farmers is essential to safeguard the environment and public health (Best-Ordinioha et al., 2017).
Biochemical and Pharmacological Studies
Synthesis of Weinreb and their Derivatives (A-Review) The review focused on the significant and efficient use of Weinreb amides or N-methoxy-N-methylamides as intermediates in organic synthesis. It covered the development and transformations of these compounds, highlighting their role in the direct transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones. Weinreb amides are known for undergoing nucleophilic addition and producing a unique and steady five-membered cyclic intermediate, protecting against over-addition (Khalid et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(5-6-15-2)10(14)8-3-4-9(11)12-7-8/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIORPNZDNMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2506928.png)
![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/no-structure.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2506935.png)

